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Compound of Interest

Compound Name: Ecteinascidin 743

Cat. No.: B10785122 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Phthalascidin (PT650) and its natural predecessor, Ecteinascidin 743
(ET-743, Trabectedin, Yondelis®). We delve into their mechanisms of action, comparative

efficacy, and the practical advantages of a synthetic analogue, supported by experimental data.

Ecteinascidin 743, a potent antitumor agent isolated from the marine tunicate Ecteinascidia

turbinata, has shown significant promise in preclinical and clinical settings, particularly for soft

tissue sarcomas.[1][2] However, the scarcity of the natural product has driven the development

of synthetic alternatives.[3][4] Phthalascidin has emerged as the most promising of these,

designed as a structural analogue of ET-743.[3][5] This guide will illuminate the key similarities

and differences between these two potent compounds.

Mechanism of Action: A Shared Path of DNA
Disruption
Both Phthalascidin and Ecteinascidin 743 share a unique mechanism of action that

distinguishes them from many conventional chemotherapeutic agents.[3][6][7] Their primary

target is DNA, where they exert their cytotoxic effects through a multi-step process:

DNA Minor Groove Binding: Both molecules bind to the minor groove of the DNA double

helix.[6][7]
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Guanine Alkylation: They covalently alkylate the N2 position of guanine bases.[3][8]

DNA Bending: This alkylation event induces a bend in the DNA helix towards the major

groove.[7]

Disruption of DNA Processes: The resulting DNA adduct interferes with DNA binding

proteins, poisons the transcription-coupled nucleotide excision repair (TC-NER) machinery,

and can lead to the formation of DNA-protein cross-links and ultimately, cell death.[3][6][8][9]

This shared mechanism is responsible for their potent antitumor activity, even in cell lines

resistant to other anticancer drugs.[3][10]
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Fig. 1: Mechanism of Action for Phthalascidin and ET-743
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Caption: Shared mechanism of Phthalascidin and ET-743.
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Comparative In Vitro Efficacy
Extensive studies have demonstrated that Phthalascidin exhibits an in vitro potency and

antitumor profile that is remarkably similar to Ecteinascidin 743.[3][10][11] Their

antiproliferative activity is consistently observed in the picomolar to low nanomolar range

across a variety of human cancer cell lines, making them orders of magnitude more potent than

many clinically used anticancer drugs.[3][12]

Cell Line Cancer Type
Phthalascidin IC₅₀
(nM)

Ecteinascidin 743
IC₅₀ (nM)

A-549 Lung Carcinoma ~0.1 - 1 ~0.1 - 1

HCT116 Colon Carcinoma ~0.1 - 1 ~0.1 - 1

MCF-7 Breast Carcinoma ~0.1 - 1 ~0.1 - 1

A375 Malignant Melanoma ~0.1 - 1 ~0.1 - 1

NCI-H522 Lung Carcinoma ~0.1 - 1 ~0.1 - 1

COLO205 Colon Carcinoma ~0.1 - 1 ~0.1 - 1

T-47D Breast Carcinoma ~0.1 - 1 ~0.1 - 1

PC-3 Prostate Carcinoma ~0.1 - 1 ~0.1 - 1

Table 1: Comparative Antiproliferative Activity of Phthalascidin and Ecteinascidin 743 in

various human cancer cell lines. Data summarized from multiple sources which indicate a

comparable IC₅₀ range of 0.1-1 nM for both compounds across these cell lines.[3][12]

Furthermore, a comparative study using a panel of 36 human cancer cell lines established that

the activity patterns of Phthalascidin and Ecteinascidin 743 were "essentially the same".[11]

Experimental Protocols
Antiproliferative Assay
A common method to determine the IC₅₀ values presented above is the sulforhodamine B

(SRB) assay.
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Fig. 2: Workflow for SRB Antiproliferative Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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